6-Bromo-4-nitropicolinic acid
Overview
Description
6-Bromo-4-nitropicolinic acid is a chemical compound with the CAS Number: 231287-89-1. It has a molecular weight of 247 and its linear formula is C6H3BrN2O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 6-Bromo-4-nitropicolinic acid is represented by the linear formula C6H3BrN2O4 . The molecular weight of this compound is 247 .Physical And Chemical Properties Analysis
6-Bromo-4-nitropicolinic acid is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Complex Natural Product Scaffolds
6-Bromo-4-nitropicolinic acid: is utilized in the synthesis of complex natural product scaffolds. These scaffolds are crucial for expanding the bioactive chemical space, particularly in the development of synthetic bis-indole alkaloids inspired by marine natural products . The compound’s structural properties facilitate the creation of diverse molecular architectures that are essential in medicinal chemistry.
Antibacterial Agent Development
The compound has shown potential in the development of antibacterial agents. By analyzing the chemical overlap with marine natural product diversity, researchers have found that certain analogues of 6-Bromo-4-nitropicolinic acid exhibit significant antibacterial activities against pathogens like methicillin-sensitive and -resistant Staphylococcus aureus . This opens up avenues for new antibacterial drug development.
Antitumoral Activity in Cancer Research
In cancer research, 6-Bromo-4-nitropicolinic acid derivatives have been explored for their antitumoral activity. Studies suggest that lanthanide-complexes based on nitropicolinic acid derivatives can show significant anticancer activity, particularly in prostatic cancer cell lines . This highlights the compound’s role in the design of novel coordination compounds for cancer treatment.
Material Science Applications
The compound’s unique properties make it a candidate for various material science applications. Its molecular structure can be incorporated into materials that require specific electronic or photoluminescent properties . This can lead to advancements in the creation of new materials with desired functionalities.
Chemical Synthesis and Chromatography
6-Bromo-4-nitropicolinic acid: is also important in chemical synthesis and chromatography. It can serve as a precursor or intermediate in the synthesis of more complex molecules . Additionally, its properties can be utilized in chromatographic methods to separate and analyze different chemical substances.
Computational Chemistry and Molecular Modeling
Lastly, the compound is used in computational chemistry and molecular modeling. Programs like Amber, GROMACS, and others utilize 6-Bromo-4-nitropicolinic acid for creating simulations that help in understanding molecular interactions and dynamics . This is vital for predicting the behavior of molecules in various environments.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as niacin, interact with various enzymes and proteins in the body .
Mode of Action
Niacin can decrease lipids and apolipoprotein B-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Compounds like niacin, which is also a pyridinecarboxylic acid derivative, play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
It’s worth noting that the compound’s physicochemical properties, such as its water solubility and lipophilicity, could influence its bioavailability .
Result of Action
Based on its structural similarity to niacin, it may have a role in maintaining efficient cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-4-nitropicolinic acid. For instance, storage conditions can affect the stability of the compound . .
properties
IUPAC Name |
6-bromo-4-nitropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-5-2-3(9(12)13)1-4(8-5)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBRMUXRAFVSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(=O)O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623255 | |
Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
231287-89-1 | |
Record name | 6-Bromo-4-nitropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20623255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.